molecular formula C15H14O2S B6378531 4-(4-Ethylthiophenyl)-2-formylphenol, 95% CAS No. 1261890-33-8

4-(4-Ethylthiophenyl)-2-formylphenol, 95%

Cat. No. B6378531
CAS RN: 1261890-33-8
M. Wt: 258.3 g/mol
InChI Key: UAGYMWILDXKBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylthiophenyl)-2-formylphenol, 95% (4-ETFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 94-95 °C and a molar mass of 180.25 g/mol. 4-ETFP-95 has been studied for its ability to act as a catalyst in organic synthesis and as a reagent in the biochemical and physiological research.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis for the production of a variety of compounds such as pharmaceuticals, agrochemicals, and polymers. 4-(4-Ethylthiophenyl)-2-formylphenol, 95% has also been used as a reagent in biochemical and physiological research. It has been used to study the effects of various compounds on the activity of enzymes, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic synthesis by providing an electron-rich environment that facilitates the formation of new bonds. In biochemical and physiological research, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% is thought to interact with enzymes and other proteins in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to modulate the activity of some enzymes and proteins, which can lead to changes in biochemical and physiological processes. In addition, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% has been shown to inhibit the binding of some compounds to receptors, which can lead to changes in the activity of hormones, neurotransmitters, and other molecules.

Advantages and Limitations for Lab Experiments

4-(4-Ethylthiophenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time. It is also non-toxic and non-irritating, making it safe to handle. However, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% does have some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for the study of 4-(4-Ethylthiophenyl)-2-formylphenol, 95%. One potential area of research is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential area of research is to develop new synthesis methods for 4-(4-Ethylthiophenyl)-2-formylphenol, 95% that are more efficient and cost-effective. Finally, further research could be done to explore the potential applications of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% in industry, such as in the production of pharmaceuticals, agrochemicals, and polymers.

Synthesis Methods

4-(4-Ethylthiophenyl)-2-formylphenol, 95% is synthesized through a two-step reaction. The first step is a Friedel-Crafts reaction between 4-ethylthiophenol and formic acid in the presence of a Lewis acid catalyst. This reaction produces 4-(4-ethylthiophenyl)-2-formylphenol, which is then oxidized by an oxidizing agent such as potassium permanganate to yield 4-(4-Ethylthiophenyl)-2-formylphenol, 95%. The reaction is carried out in a polar solvent such as methanol or ethanol and can be completed in a few hours.

properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGYMWILDXKBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylthiophenyl)-2-formylphenol

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